二甲基-N-甲基磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

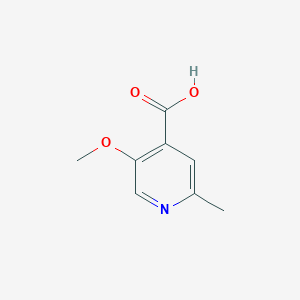

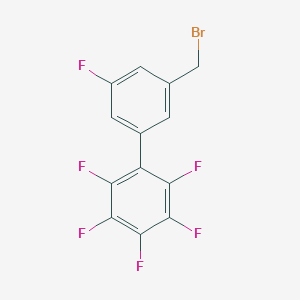

Dimethyl n-methylsulfamide is a chemical compound that belongs to the sulfonamide group . The general formula for sulfonamides is R−SO2NR’R", where each R is an organic group . The structure of the sulfonamide group consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . The molecular weight of Dimethyl n-methylsulfamide is 123.174 .

Synthesis Analysis

Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . For example, RSO2Cl + R’2NH → RSO2NR’2 + HCl . A base such as pyridine is typically added to absorb the HCl that is generated .Molecular Structure Analysis

The molecular structure of sulfonamides has been studied at the molecular and supramolecular level using computational modeling approaches at the quantum mechanical level . The main intermolecular interactions in all crystal forms of these sulfonamides are H-bonds among the sulfonic and amino groups and SNH groups, and also some π-π interactions .Chemical Reactions Analysis

Dimethyl sulfoxide (DMSO) has been shown to play multiple roles in chemical reactions . It can act as a reagent in some important organic reactions, such as the Vilsmeier–Haack reaction, which results in the formylation of aromatic, non-aromatic, and heteroaromatic compounds .科学研究应用

农业应用

土壤熏蒸和病虫害防治: 二甲基二硫化物 (DMDS) 在农业中用作土壤熏蒸剂,为控制土壤病虫害提供了甲基溴的替代品。研究表明,它对植物寄生线虫有效,对有益的土壤微生物和非生物因素(如总氮 (N)、碳 (C))的影响可以忽略不计,表明其具有可持续病虫害管理实践的潜力(Dangi、Tirado-Corbalá、Cabrera 和 Wang,2014 年)。

生物医学应用

细胞过程和表观遗传图谱: 二甲基亚砜 (DMSO) 影响人类细胞过程和表观遗传图谱,影响基因表达和 DNA 甲基化谱。这对其在低温保存和体外分析中的应用有影响,强调需要仔细考虑 DMSO 在生物医学研究中的生物效应(Verheijen 等人,2019 年)。

神经保护和兴奋性毒性: 研究表明,DMSO 可以通过抑制谷氨酸反应来保护海马神经元免受兴奋性毒性死亡,这表明其在神经退行性疾病中具有潜在的治疗应用(Lu 和 Mattson,2001 年)。

环境科学

降解和环境影响: 已研究了 DMDS 在土壤中的降解动力学,包括生物炭改良剂的影响,提供了对 DMDS 环境归宿及其修复受污染场地的潜力的见解。这项研究对于了解 DMDS 的生态影响和优化其在环境应用中的使用至关重要(Han 等人,2017 年)。

作用机制

Target of Action

Dimethyl n-methylsulfamide, like other sulfonamides, primarily targets enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, ion transport, and the synthesis of folic acid, which is essential for DNA production .

Mode of Action

Dimethyl n-methylsulfamide interacts with its targets by acting as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . This interaction inhibits the function of the targeted enzymes, leading to a disruption in the processes they regulate .

Biochemical Pathways

The action of Dimethyl n-methylsulfamide affects several biochemical pathways. By inhibiting anti-carbonic anhydrase, it can influence fluid and ion transport processes. Its inhibition of anti-dihydropteroate synthetase disrupts the synthesis of folic acid, affecting DNA production and cell division . These changes can have downstream effects on various physiological functions and disease states.

Pharmacokinetics

It’s known that the adme properties of a drug molecule, such as absorption, clearance, and volume of distribution, are strongly influenced by physicochemical parameters . Therefore, the ADME properties of Dimethyl n-methylsulfamide would likely depend on its specific physicochemical characteristics.

Action Environment

The action, efficacy, and stability of Dimethyl n-methylsulfamide could be influenced by various environmental factors. For instance, the compound’s action might be affected by the pH of the environment . Additionally, the presence of other substances in the environment could potentially interact with Dimethyl n-methylsulfamide, influencing its action and stability.

未来方向

Future research on similar compounds like Dimethyl fumarate has focused on its use in various disease models, particularly targeting specific intracellular signal transduction cascades in cancer . Further studies are necessary to determine whether Dimethyl n-methylsulfamide has similar potential therapeutic roles.

属性

IUPAC Name |

(dimethylsulfamoylamino)methane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O2S/c1-4-8(6,7)5(2)3/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJVBHJVNBHTTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl n-methylsulfamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-[6-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B2703074.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2703075.png)

![5-[2-(2,2-Difluoroethyl)-4-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2703077.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-naphthalen-2-ylsulfonyl-1,4-diazepane](/img/structure/B2703085.png)

![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2703086.png)

![3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-phenylcyclohex-2-en-1-one](/img/structure/B2703089.png)

![4-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2703090.png)